molecular formula C23H24N2O3S B2565744 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide CAS No. 954663-64-0

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide

Cat. No. B2565744
CAS RN: 954663-64-0
M. Wt: 408.52
InChI Key: BIHBHZARCYPRJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes a method for synthesizing diastereomerically pure sulfoxides, which are related to the sulfonyl group in the target compound . The synthesis involves the reaction of menthyl 2-methoxy-1-naphthalenesulfinate with organomagnesium compounds to yield sulfoxides with high enantiomeric purity. This method could potentially be adapted for the synthesis of the propylsulfonyl group in the target compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, has been determined by single crystal X-ray structure determination . This technique could be used to analyze the molecular structure of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide to confirm its stereochemistry and conformation.

Chemical Reactions Analysis

The second paper discusses the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase (PNMT) . It also compares the binding of sulfonamides and sulfones, suggesting that the sulfonamide group forms favorable interactions with the enzyme. This information could be relevant when considering the chemical reactivity of the sulfonyl group in the target compound with biological molecules.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For example, the lipophilicity of sulfones versus sulfonamides is mentioned, which could be indicative of the target compound's solubility and potential to cross biological barriers such as the blood-brain barrier .

Scientific Research Applications

Protein Kinase Inhibition

Naphthalenesulfonamides, when modified to include an isoquinoline structure rather than a naphthalene ring, shift from being calmodulin antagonists to retaining their ability to inhibit protein kinases. Some derivatives exhibit selective inhibition toward specific protein kinases, with significant implications for studying cyclic nucleotide-dependent protein kinases and protein kinase C. This selective inhibition by isoquinoline derivatives highlights their potential as tools for dissecting the roles of these kinases in cellular processes and as leads for drug development (Hidaka et al., 1984).

Organic Synthesis and Chemical Transformations

Research on N-arylbenzamide and O-phenylsulfonyloxime derivatives has unveiled thermal fragmentation and rearrangement processes that yield various organic compounds. These findings offer insights into free radical mechanisms involving homolysis of N-O and/or C-N bonds, providing a foundation for novel synthetic routes in organic chemistry (Gaber et al., 2008).

Anticancer Applications

Derivatives of tetrahydroisoquinoline, including those structurally related to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide, have been investigated for their anticancer properties. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been reported, with some showing potent cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Redda et al., 2010).

Development of Anticorrosion Agents

Studies on 8-oxyquinoline derivatives have explored their anticorrosion properties, demonstrating the utility of these compounds in protecting materials against corrosion. This research contributes to the development of new inhibitors for acid corrosion in steels, highlighting the broader applicability of compounds related to this compound in material science (Doroshenko et al., 2017).

Enzymatic Studies and Biological Implications

Amine N-sulfotransferase activity highlights the enzymatic potential for sulfuryl group transfer from 3'-phosphoadenosine 5'-phosphosulfate to a wide range of amines, forming sulfamates. This enzymatic activity underlines the biological significance of sulfur-containing compounds and their metabolic pathways, offering a glimpse into the biochemical processes involving compounds like this compound (Ramaswamy & Jakoby, 1987).

Mechanism of Action

This is particularly relevant for bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures needed when handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

This involves potential applications and areas of future research for the compound .

properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-13-29(27,28)25-12-11-18-9-10-22(15-21(18)16-25)24-23(26)20-8-7-17-5-3-4-6-19(17)14-20/h3-10,14-15H,2,11-13,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHBHZARCYPRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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